![molecular formula C₂₃H₃₄O₆S B1140564 4'-tert-Butyldimethylsilylmycophenolic Acid CAS No. 1076199-63-7](/img/structure/B1140564.png)
4'-tert-Butyldimethylsilylmycophenolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives involves various chemical reactions, including silylation and protection reactions under solvent-free conditions, highlighting the utility of tert-butyldimethylsilyl amine (TBDMS-NH2) as a silylating reagent for phenols, benzyl alcohols, and carboxylic acids, demonstrating efficacy under solvent-free conditions and enabling short reaction times (Duczynski, Fuller, & Stewart, 2016).
Molecular Structure Analysis
The molecular structure of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies reveal detailed insights into the compound's crystalline structure, showcasing weak intermolecular interactions and providing a basis for understanding its reactivity and stability (Malachowska-Ugarte et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives include cycloaddition reactions that highlight the compound's reactivity. For example, the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-Butadiene with Methyl Acrylate showcases the formation of key intermediates, demonstrating the compound's versatility in synthetic organic chemistry (Kozmin, He, & Rawal, 2003).
Scientific Research Applications
Transformation in Oxidation Processes
4-tert-butylphenol, closely related to 4'-tert-Butyldimethylsilylmycophenolic Acid, has been studied for its transformation in ferrate (VI) oxidation processes. This research is significant in understanding the removal and transformation of phenolic compounds in water treatment processes. The study highlights the reaction kinetics and the influence of various environmental factors on the transformation efficiency (Zheng et al., 2020).
Photocatalytic Degradation
Research on Fe-doped TiO2 nanoparticles used for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation provides insights into environmental remediation techniques. This study is crucial for understanding the degradation pathways and efficiency of removing such compounds from water bodies (Makhatova et al., 2019).
Capillary Gas Chromatography Applications
The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the determination of certain metabolites in urine. This is significant for medical diagnostics and pharmacokinetic studies, highlighting the practical application of these derivatives in clinical chemistry (Muskiet et al., 1981).
Bio-Based Functional Styrene Monomers
The tert-butyldimethylsilyl group is used in the synthesis of bio-based functional styrene monomers, derived from naturally occurring compounds. This research is important for the development of bio-based polymers with potential applications in various industries (Takeshima et al., 2017).
Hydrogenation in Supercritical Carbon Dioxide
Research on the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide solvent provides insights into the chemical synthesis processes under environmentally benign conditions (Hiyoshi et al., 2007).
Determination of Endocrine Disruptors
The tert-butyldimethylsilyl derivatives are utilized in the gas chromatographic determination of endocrine disruptors in water. This study is crucial for environmental monitoring and assessing the impact of these compounds on human health (Mol et al., 2000).
properties
IUPAC Name |
6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFSZLFEGAGIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103573 |
Source
|
Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
CAS RN |
1076199-63-7 |
Source
|
Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301103573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.